1-(4-bromo-3-methoxyphenyl)-1H-imidazole
Overview
Description
1-(4-bromo-3-methoxyphenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of a bromo and methoxy group on the phenyl ring attached to the imidazole core makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-3-methoxyphenyl)-1H-imidazole typically involves the reaction of 4-bromo-3-methoxybenzaldehyde with imidazole in the presence of a suitable catalyst. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-3-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group.
Reduction Reactions: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of 1-(4-azido-3-methoxyphenyl)-1H-imidazole.
Oxidation: Formation of 1-(4-bromo-3-hydroxyphenyl)-1H-imidazole.
Reduction: Formation of 1-(4-bromo-3-methoxyphenyl)-1H-imidazoline.
Scientific Research Applications
1-(4-bromo-3-methoxyphenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-bromo-3-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The bromo and methoxy groups can enhance the compound’s binding affinity to biological targets, potentially affecting various signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-bromo-3-methoxyphenyl)-1H-pyrazole
- 1-(4-bromo-3-methoxyphenyl)-1H-triazole
- 1-(4-bromo-3-methoxyphenyl)-1H-tetrazole
Uniqueness
1-(4-bromo-3-methoxyphenyl)-1H-imidazole is unique due to its specific substitution pattern on the phenyl ring and the presence of the imidazole core. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-14-10-6-8(2-3-9(10)11)13-5-4-12-7-13/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGCNMWTCGUDLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C=CN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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